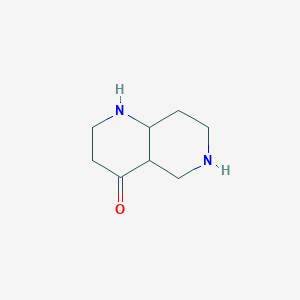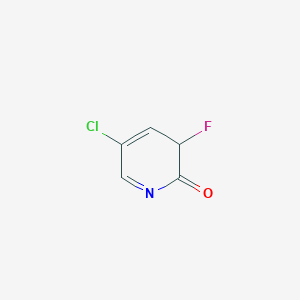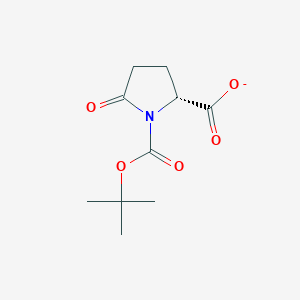
H-Ala-Arg-Ala-Phe-Gly-Ile-Pro-Val-Arg-Cys-Tyr-Ser-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “H-Ala-Arg-Ala-Phe-Gly-Ile-Pro-Val-Arg-Cys-Tyr-Ser-OH” is a peptide composed of the following amino acids: Alanine, Arginine, Alanine, Phenylalanine, Glycine, Isoleucine, Proline, Valine, Arginine, Cysteine, Tyrosine, and Serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Ala-Arg-Ala-Phe-Gly-Ile-Pro-Val-Arg-Cys-Tyr-Ser-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis is scaled up using automated synthesizers that follow the same principles as SPPS. These machines can handle large volumes and ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like “H-Ala-Arg-Ala-Phe-Gly-Ile-Pro-Val-Arg-Cys-Tyr-Ser-OH” can undergo various chemical reactions, including:
Oxidation: Particularly at the cysteine residue, forming disulfide bonds.
Reduction: Breaking disulfide bonds.
Substitution: Modifying side chains of amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Specific reagents depending on the target amino acid, such as acylation agents for lysine residues.
Major Products
The major products of these reactions depend on the specific modifications. For example, oxidation of cysteine results in disulfide-linked peptides, while reduction breaks these bonds.
Aplicaciones Científicas De Investigación
Peptides like “H-Ala-Arg-Ala-Phe-Gly-Ile-Pro-Val-Arg-Cys-Tyr-Ser-OH” have diverse applications in scientific research:
Chemistry: Used as model compounds to study peptide synthesis and reactions.
Biology: Serve as substrates or inhibitors in enzymatic studies.
Medicine: Potential therapeutic agents or diagnostic tools.
Industry: Used in the development of new materials and biotechnological applications.
Mecanismo De Acción
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, such as enzymes, receptors, or other proteins, influencing biological pathways. For instance, peptides can inhibit enzyme activity by binding to the active site or modulate receptor function by mimicking natural ligands.
Comparación Con Compuestos Similares
Similar Compounds
- H-Arg-Pro-Asp-Phe-Cys-Leu-Glu-Pro-Pro-Tyr-Thr-Gly-Pro-Cys-Lys-Ala-Arg-Ile-Ile-Arg-Tyr-Phe-Tyr-Asn-Ala-Lys-Ala-Gly-Leu-Cys-Gln-Thr-Phe-Val-Tyr-Gly-Gly-Cys-Arg-Ala-Lys-Arg-Asn-Asn-Phe-Lys-Ser-Ala-Glu-Asp-Cys-Met-Arg-Thr-Cys-Gly-Gly-Ala-OH
- H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys (C18diacid-γ-Glu-OEG-OEG)]-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH
Uniqueness
The uniqueness of “H-Ala-Arg-Ala-Phe-Gly-Ile-Pro-Val-Arg-Cys-Tyr-Ser-OH” lies in its specific sequence, which determines its structure, function, and interactions. Each peptide’s unique sequence allows it to perform distinct biological roles and applications.
Propiedades
Fórmula molecular |
C60H94N18O15S |
|---|---|
Peso molecular |
1339.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C60H94N18O15S/c1-7-32(4)47(76-45(81)28-68-50(84)40(26-35-14-9-8-10-15-35)72-49(83)34(6)69-51(85)38(70-48(82)33(5)61)16-11-23-66-59(62)63)57(91)78-25-13-18-44(78)55(89)77-46(31(2)3)56(90)71-39(17-12-24-67-60(64)65)52(86)75-43(30-94)54(88)73-41(27-36-19-21-37(80)22-20-36)53(87)74-42(29-79)58(92)93/h8-10,14-15,19-22,31-34,38-44,46-47,79-80,94H,7,11-13,16-18,23-30,61H2,1-6H3,(H,68,84)(H,69,85)(H,70,82)(H,71,90)(H,72,83)(H,73,88)(H,74,87)(H,75,86)(H,76,81)(H,77,89)(H,92,93)(H4,62,63,66)(H4,64,65,67)/t32-,33-,34-,38-,39-,40-,41-,42-,43-,44-,46-,47-/m0/s1 |
Clave InChI |
GFKCPPXPHNMGDP-OBTMNWBNSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N |
SMILES canónico |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4S,5R)-5-[6-(cyclopentylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B12361070.png)


![(1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid; (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B12361078.png)





![tert-butyl N-[4-(2-oxo-3H-pyridin-3-yl)phenyl]carbamate](/img/structure/B12361123.png)

![5-fluoro-2-methoxy-N-[6-[4-[(2S)-1,1,1-trifluoropropan-2-yl]-1,2,4-triazol-3-yl]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B12361138.png)
![(8aS,12aR,13aR)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B12361150.png)
